N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16764138
InChI: InChI=1S/C14H16F3N3O2/c15-14(16,17)10-3-1-2-9(6-10)13(22)19-7-12(21)20-5-4-11(18)8-20/h1-3,6,11H,4-5,7-8,18H2,(H,19,22)
SMILES:
Molecular Formula: C14H16F3N3O2
Molecular Weight: 315.29 g/mol

N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide

CAS No.:

Cat. No.: VC16764138

Molecular Formula: C14H16F3N3O2

Molecular Weight: 315.29 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide -

Specification

Molecular Formula C14H16F3N3O2
Molecular Weight 315.29 g/mol
IUPAC Name N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C14H16F3N3O2/c15-14(16,17)10-3-1-2-9(6-10)13(22)19-7-12(21)20-5-4-11(18)8-20/h1-3,6,11H,4-5,7-8,18H2,(H,19,22)
Standard InChI Key XNRHTENCTZKMOJ-UHFFFAOYSA-N
Canonical SMILES C1CN(CC1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₄H₁₆F₃N₃O₂, with a molecular weight of 315.29 g/mol for the free base and 351.75 g/mol for its hydrochloride salt. Key structural features include:

  • A 3-(trifluoromethyl)benzamide group, which enhances metabolic stability and lipophilicity.

  • A 2-(3-aminopyrrolidin-1-yl)-2-oxoethyl side chain, contributing to hydrogen bonding and receptor interaction capabilities.

Table 1: Key Chemical Properties

PropertyValue/Descriptor
CAS Number (Free Base)857650-90-9
CAS Number (Hydrochloride)857651-01-5
IUPAC NameN-[2-[(3S)-3-aminopyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide
SMILESC1CN(CC1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
InChI KeyXNRHTENCTZKMOJ-NSHDSACASA-N

The stereochemistry at the 3-position of the pyrrolidine ring (denoted as (3S)) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols remain proprietary, the synthesis likely involves:

  • Amide Coupling: Reaction between 3-(trifluoromethyl)benzoic acid and ethylenediamine derivatives.

  • Pyrrolidine Functionalization: Introduction of the 3-aminopyrrolidine moiety via nucleophilic substitution or reductive amination.

  • Salt Formation: Conversion to the hydrochloride salt for improved solubility.

Purification and Characterization

  • Chromatography: HPLC or flash chromatography for isolating enantiomerically pure forms.

  • Spectroscopic Analysis:

    • ¹H/¹³C NMR confirms proton environments and carbon frameworks.

    • Mass Spectrometry validates molecular weight ([M+H]⁺ = 316.1 for free base).

Pharmacological Applications

Chemokine Receptor Modulation

The compound acts as a CCR2 (Chemokine Receptor 2) antagonist, inhibiting Monocyte Chemoattractant Protein-1 (MCP-1)-mediated immune responses . This mechanism is pivotal in:

  • Inflammatory Diseases: Attenuating monocyte migration in rheumatoid arthritis, lupus, and atherosclerosis .

  • Autoimmune Disorders: Reducing T-cell infiltration in multiple sclerosis and transplant rejection models .

Table 2: Key Pharmacodynamic Properties

ParameterValue/Effect
TargetCCR2 Receptor
IC₅₀ (MCP-1 Inhibition)<100 nM (in vitro)
Selectivity>100-fold over CCR1, CCR3, and CCR5

Preclinical Efficacy

  • Arthritis Models: Oral administration (10 mg/kg/day) reduced joint inflammation by 60% in murine collagen-induced arthritis .

  • Renal Fibrosis: Attenuated TGF-β1-mediated fibrosis in kidney epithelial cells via CCR2/STAT3 pathway suppression .

Physicochemical and ADME Properties

Solubility and Permeability

  • Aqueous Solubility: <1 mg/mL (free base); improves to 5–10 mg/mL as hydrochloride salt.

  • LogP: 2.1 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Metabolic Stability

  • CYP450 Interactions: Minimal inhibition of CYP3A4/2D6 at therapeutic concentrations .

  • Half-Life: ~4 hours in rodent hepatic microsomes, suggesting need for twice-daily dosing .

Analytical Characterization Methods

Quality Control Assays

  • Purity Analysis: Reverse-phase HPLC (≥98% purity).

  • Chiral Purity: Chiralcel OD-H column to confirm enantiomeric excess >99%.

Structural Elucidation

  • X-ray Crystallography: Resolved the (S)-configuration at the pyrrolidine 3-position .

  • FT-IR Spectroscopy: Identified amide C=O stretch at 1650 cm⁻¹ and NH bend at 1550 cm⁻¹.

Future Directions and Challenges

Clinical Translation

  • Bioavailability Optimization: Prodrug strategies to enhance oral absorption.

  • Targeted Delivery: Nanoparticle formulations for site-specific action in inflammatory lesions.

Intellectual Landscape

  • Patent Coverage: Protected under EP1565436B1 and WO2004050024A2 for CCR2 modulation until 2025 .

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